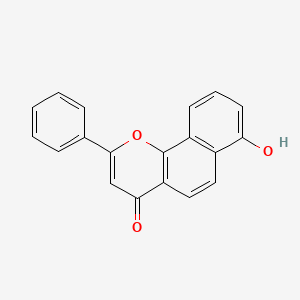
7-Hydroxy-alpha-naphthoflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
7-Hydroxy-alpha-naphthoflavone can be synthesized from 2-naphthol and cinnamaldehyde . The reaction involves the formation of a chromone structure, which is a key feature of flavones. The synthetic route typically includes the following steps:
Condensation Reaction: 2-naphthol reacts with cinnamaldehyde under basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the chromone structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
7-Hydroxy-alpha-naphthoflavone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different hydroxylated derivatives.
Reduction: Reduction reactions can modify the chromone structure.
Substitution: Substitution reactions can occur at various positions on the flavone ring, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include hydroxylated and reduced derivatives of this compound .
Scientific Research Applications
7-Hydroxy-alpha-naphthoflavone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of flavones in various chemical reactions.
Mechanism of Action
The primary mechanism of action of 7-Hydroxy-alpha-naphthoflavone involves the inhibition of enzymes such as aromatase and cytochrome P450 enzymes . It binds to the active site of these enzymes, preventing them from catalyzing their respective reactions. This inhibition can affect various biological pathways, including hormone synthesis and drug metabolism .
Comparison with Similar Compounds
7-Hydroxy-alpha-naphthoflavone is similar to other flavone derivatives, such as:
3’-Hydroxy-alpha-naphthoflavone: Exhibits similar inhibitory effects on enzymes but with different binding affinities.
Beta-naphthoflavone: Another flavone derivative with similar enzyme inhibitory properties.
Genkwanin and Apigenin: These compounds also inhibit cytochrome P450 enzymes but have different chemical structures and inhibitory mechanisms.
Properties
CAS No. |
85482-64-0 |
|---|---|
Molecular Formula |
C19H12O3 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
7-hydroxy-2-phenylbenzo[h]chromen-4-one |
InChI |
InChI=1S/C19H12O3/c20-16-8-4-7-14-13(16)9-10-15-17(21)11-18(22-19(14)15)12-5-2-1-3-6-12/h1-11,20H |
InChI Key |
BHMBKXHFEHCPMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=C(C=C3)C(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















